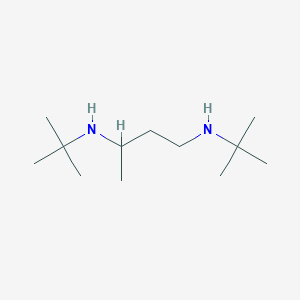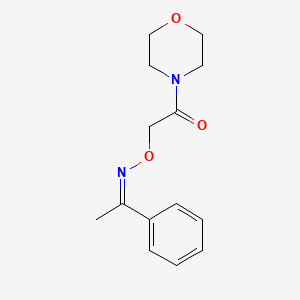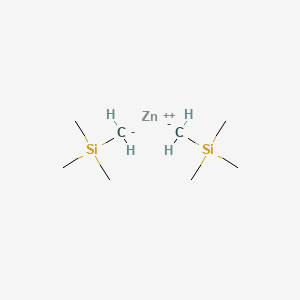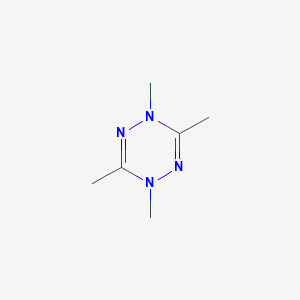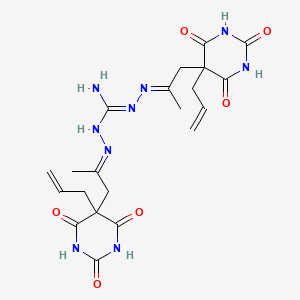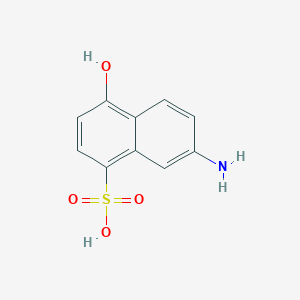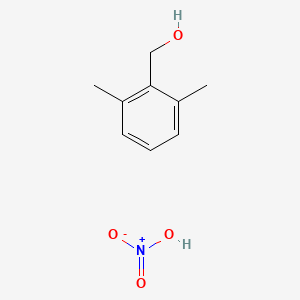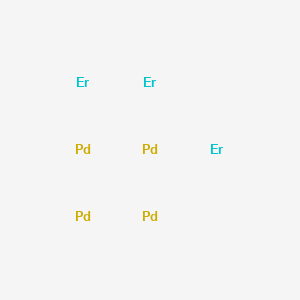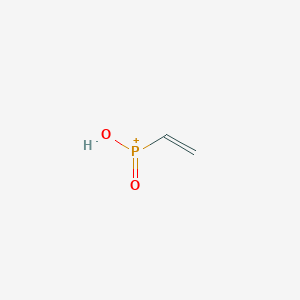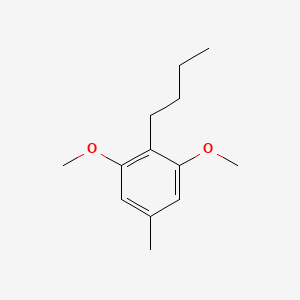
2-Butyl-1,3-dimethoxy-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, featuring two methoxy groups, a butyl group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process includes:
Alkylation: Introduction of the butyl group via Friedel-Crafts alkylation.
Methoxylation: Introduction of methoxy groups using methanol and a strong acid catalyst.
Methylation: Addition of the methyl group through similar electrophilic substitution reactions.
化学反応の分析
Types of Reactions
2-Butyl-1,3-dimethoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of benzoquinones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced aromatic compounds.
Substitution: Formation of halogenated benzene derivatives.
科学的研究の応用
2-Butyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and as a precursor for more complex organic compounds.
作用機序
The mechanism of action of 2-Butyl-1,3-dimethoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted products. The butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Lacks the butyl and methyl groups, making it less sterically hindered and more reactive.
2,3-Dimethoxytoluene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1,4-Dimethoxybenzene: Different substitution pattern, leading to distinct chemical properties and reactivity.
Uniqueness
2-Butyl-1,3-dimethoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying electrophilic aromatic substitution and for use in various synthetic applications.
特性
CAS番号 |
41395-20-4 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-butyl-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-12(14-3)8-10(2)9-13(11)15-4/h8-9H,5-7H2,1-4H3 |
InChIキー |
SRSJHOHVTWICQC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=C(C=C1OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


